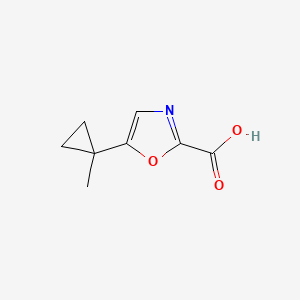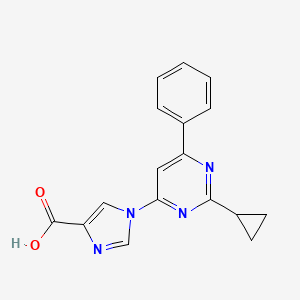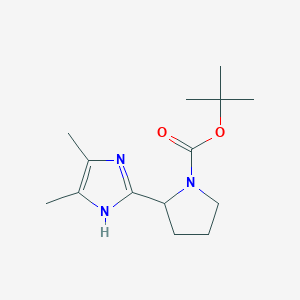![molecular formula C14H14N4 B15056523 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole CAS No. 14180-45-1](/img/structure/B15056523.png)
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require a solvent such as ethanol or dimethylformamide and may involve heating to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction and conditions used .
Applications De Recherche Scientifique
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of benzimidazole have anticancer properties, and this compound is being explored for similar applications.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins by binding to their active sites. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
1H-Benzo[d]imidazole-2-ylmethanamine: Known for its antimicrobial properties.
1H-Benzo[d]imidazole-2-ylphenylmethanone: Used in the synthesis of pharmaceuticals.
1H-Benzo[d]imidazole-2-ylmethylamine: Exhibits antifungal activity.
The uniqueness of this compound lies in its specific hydrazinyl and benzyl substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
14180-45-1 |
|---|---|
Formule moléculaire |
C14H14N4 |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
(1-benzylbenzimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C14H14N4/c15-17-14-16-12-8-4-5-9-13(12)18(14)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
Clé InChI |
WOMDKZPPJCZPCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
![1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)






![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
![Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B15056529.png)
